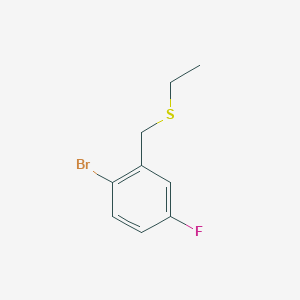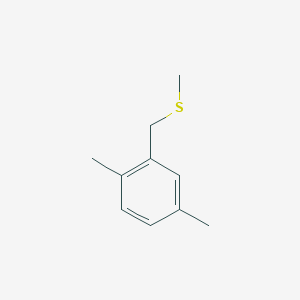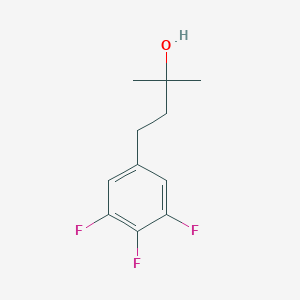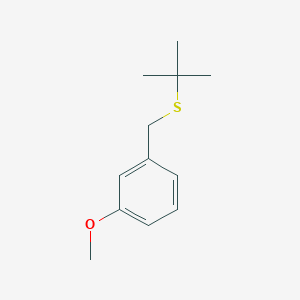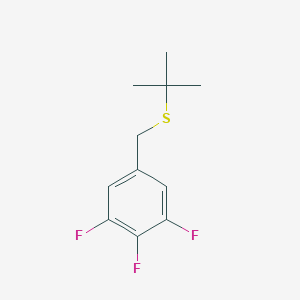
1-(Tert-butylsulfanylmethyl)-2-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “1-(Tert-butylsulfanylmethyl)-2-chlorobenzene” is a chemical entity with unique properties and applications. It is known for its potential in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “1-(Tert-butylsulfanylmethyl)-2-chlorobenzene” involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques. The goal is to achieve consistent quality and quantity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions: Compound “1-(Tert-butylsulfanylmethyl)-2-chlorobenzene” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under specific conditions, such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with altered functional groups.
科学研究应用
Compound “1-(Tert-butylsulfanylmethyl)-2-chlorobenzene” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of compound “1-(Tert-butylsulfanylmethyl)-2-chlorobenzene” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound.
相似化合物的比较
- Compound A
- Compound B
- Compound C
Comparison: Compound “1-(Tert-butylsulfanylmethyl)-2-chlorobenzene” stands out due to its unique chemical structure and reactivity. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability, making it a valuable tool in research and industrial applications.
属性
IUPAC Name |
1-(tert-butylsulfanylmethyl)-2-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREUCOAGMRFBHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





